molecular formula C18H27N2O6PS B12063954 Ertapenem Impurity DIPP

Ertapenem Impurity DIPP

Cat. No.: B12063954
M. Wt: 430.5 g/mol
InChI Key: CKLWFRGLRHJOQP-UHFFFAOYSA-N
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Description

Contextualization of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

Pharmaceutical impurities are unwanted chemical substances that can be present in APIs. simsonpharma.comcymitquimica.com These substances can arise from various stages, including the manufacturing process, raw materials, intermediates, or degradation of the API over time. simsonpharma.compharmaguideline.comcontractpharma.com The presence of impurities, even in minute quantities, can potentially impact the safety and effectiveness of the final drug product. cymitquimica.compharmaguideline.comcontractpharma.com Regulatory bodies worldwide have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), to control and monitor impurity levels. pharmaguideline.comnih.gov These guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. pharmaguideline.comcontractpharma.com

Significance of Impurity Control in Carbapenem (B1253116) Antibiotics

Carbapenems, a class of β-lactam antibiotics, are known for their broad spectrum of antibacterial activity. ijcrt.orgresearchgate.net However, their complex molecular structures, which include a reactive β-lactam ring, make them susceptible to degradation and the formation of impurities. researchgate.net The control of these impurities is particularly critical for carbapenems to ensure their stability, potency, and safety. ijcrt.org The formation of impurities can be influenced by factors such as pH, temperature, and moisture. google.com Therefore, meticulous control over manufacturing processes and storage conditions is essential to minimize the generation of these unwanted substances.

Overview of Ertapenem (B1671056) Impurity DIPP as a Critical Related Substance

Chemical Profile of Ertapenem Impurity DIPP

A detailed understanding of the chemical properties of this compound is fundamental to developing effective control strategies.

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name 3-[[(2S,4S)-1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid clearsynth.com
CAS Number 220031-86-7 clearsynth.com
Molecular Formula C₁₈H₂₇N₂O₆PS synzeal.comweblivelink.comsynzeal.com

| Molecular Weight | 430.46 g/mol weblivelink.comaxios-research.com |

This compound is structurally related to an intermediate in the synthesis of Ertapenem. Its structure contains the core pyrrolidine (B122466) ring, which is a key component of the Ertapenem molecule. The "DIPP" designation refers to the diisopropoxyphosphoryl group attached to the pyrrolidine nitrogen. This impurity is a tangible reminder of the chemical transformations involved in constructing the final, complex Ertapenem molecule.

Genesis and Formation of this compound

The presence of this compound in the final API is primarily linked to the manufacturing process. It is considered a process-related impurity, meaning it is a byproduct formed during the chemical synthesis of Ertapenem. ijcrt.org The formation of such impurities can be influenced by several factors, including the purity of starting materials and the specific reaction conditions employed. pharmaguideline.com

The synthesis of complex molecules like Ertapenem involves multiple steps. At certain stages, side reactions can occur, leading to the formation of unintended molecules like this compound. The specific step in the Ertapenem synthesis where this impurity is most likely to form involves the coupling of the side chain with the carbapenem core. Inadequate control of reaction parameters or the presence of certain reagents can promote the formation of this and other impurities.

Analytical Methodologies for Detection and Quantification

To ensure that the levels of this compound remain within acceptable limits, robust analytical methods are essential for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ertapenem and its impurities. HPLC methods are developed to be stability-indicating, meaning they can separate the API from its impurities and degradation products. oup.com These methods often utilize UV detection for quantification. researchgate.net

For the definitive identification and structural elucidation of impurities like this compound, more advanced techniques are employed. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides molecular weight information, which is crucial for identifying unknown compounds. ijcrt.org Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used for determining the precise chemical structure of isolated impurities. ijcrt.org

The development and validation of these analytical methods are critical for quality control in the pharmaceutical industry. oup.com They are used to monitor the purity of the API and to ensure that any impurities present are below the thresholds set by regulatory authorities. oup.com

Regulatory and Pharmacopeial Context

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish strict limits for impurities in pharmaceutical products. nih.gov These limits are based on toxicological data and are designed to ensure patient safety. nih.gov

Impact on Pharmaceutical Quality and Stability

The presence of impurities can have a direct impact on the quality and stability of the final drug product. contractpharma.com Impurities can potentially affect the physical and chemical properties of the API and the formulated drug. For instance, the presence of certain impurities might lead to discoloration, changes in dissolution rate, or a decrease in the shelf-life of the product. contractpharma.com

While the specific impact of this compound on the stability of Ertapenem is not extensively detailed in publicly available literature, it is a general principle in pharmaceutical science that impurities can compromise the stability of a drug substance. contractpharma.com Stability studies, including forced degradation studies, are conducted to understand how the drug substance behaves under various stress conditions such as heat, light, and humidity, and to identify potential degradation products. oup.com These studies are essential for establishing appropriate storage conditions and a suitable shelf-life for the drug product.

Table 2: Compound Names Mentioned in the Article

Compound Name
Ertapenem

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H27N2O6PS

Molecular Weight

430.5 g/mol

IUPAC Name

3-[[1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C18H27N2O6PS/c1-11(2)25-27(24,26-12(3)4)20-10-15(28)9-16(20)17(21)19-14-7-5-6-13(8-14)18(22)23/h5-8,11-12,15-16,28H,9-10H2,1-4H3,(H,19,21)(H,22,23)

InChI Key

CKLWFRGLRHJOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(N1CC(CC1C(=O)NC2=CC=CC(=C2)C(=O)O)S)OC(C)C

Origin of Product

United States

Nomenclature and Structural Characterization of Ertapenem Impurity Dipp

Chemical Naming Conventions

The naming of chemical compounds follows standardized rules to provide unambiguous identification. For Ertapenem (B1671056) Impurity DIPP, several names are used, ranging from the formal IUPAC designation to more common synonyms.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for Ertapenem Impurity DIPP is:

3-[[(2S,4S)-1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid. clearsynth.com

This name precisely describes the molecular structure, including the stereochemistry of the chiral centers.

Systematic Chemical Names and Synonyms

In addition to the formal IUPAC name, other systematic names and synonyms are commonly used in scientific literature and by chemical suppliers. These provide alternative, recognized names for the same chemical entity.

One of the most frequently cited systematic names is:

3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid. alentris.orgsynzeal.com

The most common synonym, and the one from which its common abbreviation is derived, is simply:

this compound. clearsynth.comalentris.orgpharmaffiliates.com

Nomenclature Type Name
IUPAC Name 3-[[(2S,4S)-1-di(propan-2-yloxy)phosphoryl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid clearsynth.com
Systematic Name 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid alentris.orgsynzeal.com
Common Synonym This compound clearsynth.comalentris.orgpharmaffiliates.com

Molecular Formula and Weight

The molecular formula and weight are fundamental chemical properties that define the elemental composition and mass of a molecule.

The molecular formula for this compound has been consistently identified as:

C₁₈H₂₇N₂O₆PS alentris.orgsynzeal.compharmaffiliates.comchemicalbook.com

Based on this formula, the molecular weight is calculated to be:

Origin and Formation Mechanisms of Ertapenem Impurity Dipp

Synthesis-Related Impurity Pathways (Process Impurities)

Process-related impurities are substances that form during the manufacturing process and are structurally related to the drug substance. veeprho.com For Ertapenem (B1671056), these can arise from starting materials, intermediates, or the reaction conditions themselves. Ertapenem Impurity DIPP is a classic example of a process-related impurity derived from an intermediate in the synthetic route.

The purity of the final active pharmaceutical ingredient (API) is highly dependent on the quality of the starting materials. The synthesis of a complex molecule like Ertapenem involves the coupling of several key intermediates. If impurities are present in these starting materials, they can persist through the synthetic steps or participate in side reactions, leading to the formation of new impurities in the final product. Crude Ertapenem, for instance, can contain a significant percentage of process-related and degradation impurities before purification. google.com Therefore, stringent control over the impurity profile of all raw materials and intermediates is essential to minimize the presence of substances like DIPP.

The chemical name of this compound, 3-((2S,4S)-1-(Diisopropoxyphosphoryl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, provides a clear indication of its origin. synzeal.com The "Diisopropoxyphosphoryl" (DIPP) group is not part of the final Ertapenem molecule. Instead, it functions as a protecting group for the nitrogen atom on the pyrrolidine (B122466) ring of the side-chain intermediate during synthesis.

This impurity is therefore a by-product that arises from the incomplete removal of this protecting group during the deprotection step of the synthesis. Its presence in the final drug substance is a direct consequence of the reaction pathway and conditions employed.

The synthesis of Ertapenem involves the coupling of a protected carbapenem (B1253116) core with a complex side chain. One documented synthetic route for this compound starts from Diisopropyl(phosphoryl)-trans-4-hydroxyproline, confirming its identity as a synthesis-related compound. chemicalbook.com

In a common synthetic strategy for Ertapenem, the side chain, (2S,4S)-4-Mercaptopyrrolidine-2-carboxamido]benzoic acid, must be prepared and coupled to the carbapenem nucleus. google.com To prevent unwanted side reactions during this coupling, reactive functional groups on the side chain, such as the pyrrolidine nitrogen, are temporarily blocked with protecting groups. The diisopropoxyphosphoryl group serves this purpose.

Synthetic StageDescriptionRole of DIPP Group
Side-Chain Synthesis The pyrrolidine-based side chain is synthesized.The nitrogen atom of the proline ring is protected by the diisopropoxyphosphoryl group to prevent its reactivity.
Coupling Reaction The protected side chain is reacted with the carbapenem core to form the protected Ertapenem molecule.The DIPP group ensures that the coupling occurs at the desired location.
Deprotection The DIPP protecting group is cleaved from the nitrogen atom to yield the final Ertapenem molecule.This step must be complete to avoid the persistence of the protected intermediate.
Impurity Formation If the deprotection step is incomplete, this compound remains in the product mixture.This compound is the direct result of an incomplete deprotection reaction.

Degradation Pathways Leading to DIPP Formation (Degradation Impurities)

Degradation impurities are formed when the drug substance breaks down due to exposure to factors such as heat, light, moisture, or reactive chemicals. Ertapenem is known to be unstable and susceptible to degradation through several pathways, primarily hydrolysis and dimerization. veeprho.comgoogle.com However, based on its chemical structure, this compound is not a known degradation product. The diisopropoxyphosphoryl group is not present in the parent Ertapenem molecule and cannot be formed through its breakdown. nih.gov The following sections describe the primary degradation pathways of Ertapenem, which lead to other common impurities.

Ertapenem is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. ekb.eg

Hydrolysis: The most significant degradation pathway for Ertapenem, like other carbapenems, is the hydrolysis of the highly strained β-lactam ring. oup.comnih.gov This reaction is catalyzed by both hydrogen (acidic conditions) and hydroxide (B78521) (basic conditions) ions. nih.govunipv.it Acidic or basic stress leads to the formation of an inactive, open-ring metabolite. oup.comunipv.itoup.com

Oxidation: Exposure to oxidative conditions, for example using hydrogen peroxide, also causes significant degradation of Ertapenem, leading to the formation of several distinct degradation products. ekb.egunipv.it

Dimerization: At higher concentrations, Ertapenem can undergo intermolecular reactions to form various dimeric impurities. tandfonline.com The formation of these dimers is a critical concern, especially in concentrated solutions used for drug formulation. tandfonline.comtandfonline.com

Degradation ConditionPrimary Impurities FormedDoes it form DIPP?
Acidic Hydrolysis (e.g., HCl) Ring-opened hydrolysis product ekb.egunipv.itoup.comNo
Basic Hydrolysis (e.g., NaOH) Ring-opened hydrolysis product ekb.egunipv.itNo
Oxidation (e.g., H₂O₂) Various oxidative by-products, increase in some dimers unipv.itoup.comNo
High Concentration Dimer I, Dimer II, and other dimeric impurities tandfonline.comNo
Thermal Stress Increase in dimer formation nih.govNo

Several manufacturing parameters can influence the rate and type of Ertapenem degradation, but these processes lead to impurities like dimers and ring-opened products, not DIPP.

Temperature: Ertapenem degradation is highly sensitive to temperature. nih.gov Elevated temperatures during processing or drying can significantly accelerate the formation of degradation products, particularly dimers. nih.govnih.govgoogle.com To maintain stability, the bulk drug substance is often stored at low temperatures (around -20°C). google.com

pH: The pH of solutions during manufacturing is a critical parameter. The stability of Ertapenem is pH-dependent, with degradation occurring in both acidic and alkaline conditions. nih.gov Maintaining a neutral pH (e.g., 6.5 to 8.0) is often crucial to minimize hydrolysis during steps like lyophilization. google.comgoogle.com

Moisture Content: The presence of water can facilitate hydrolytic degradation. Controlling moisture content, especially during drying and storage of the crude and final product, is essential to limit the formation of the ring-opened impurity. unipv.it

Concentration: The concentration of Ertapenem in solution directly impacts the formation of dimeric impurities. tandfonline.com Higher concentrations promote the bimolecular reactions that lead to dimers, a key consideration during the preparation of formulations. tandfonline.comnih.gov

Role of Storage and Handling Conditions

The stability of Ertapenem is a critical factor that is significantly influenced by storage and handling conditions. veeprho.com Improper conditions can accelerate the degradation of the active pharmaceutical ingredient (API), leading to the formation of various impurities. veeprho.com The control of factors such as temperature, pH, light, and solution concentration is paramount to maintaining the chemical integrity of Ertapenem and minimizing the generation of degradation products.

Influence of Temperature

Temperature is a crucial variable affecting the stability of Ertapenem. Studies have demonstrated that Ertapenem is very sensitive to temperature, with one report indicating that a 5°C increase in storage temperature can decrease its stability by as much as 60%. nih.gov Forced degradation studies involving thermal stress have provided quantitative insights into this instability. When solid-state Ertapenem was subjected to thermal stress, the total percentage of impurities increased significantly from a baseline of 3.4% to 15.4%. oup.com This degradation was primarily characterized by an increase in total dimer impurities from 1.4% to 6.8% and ring-opened compounds from 0.4% to 3.6%. oup.com

Kinetic studies on Ertapenem degradation in an acidic solution (pH 1.20) at various temperatures (13°C, 22°C, and 30°C) confirmed that the degradation rate increases with a rise in temperature. researchgate.net Further research has investigated the stability of reconstituted Ertapenem, cautioning against its use more than one hour after preparation if stored at room temperature. nih.gov For extended stability, storage under refrigeration is recommended. nih.gov

Impact of pH and Hydrolysis

Ertapenem's degradation is highly dependent on the pH of its environment. The molecule is susceptible to hydrolysis, particularly the opening of its labile beta-lactam ring, which is a primary degradation pathway. unipv.it Stability studies conducted in various aqueous solutions have shown that Ertapenem is least stable at a basic pH of 9.3 and most stable around pH 7.0 at 5°C. oup.com

Forced degradation studies under acidic and basic conditions highlight the compound's susceptibility to pH-mediated hydrolysis:

Acid Stress: In an acid-stressed sample, the total impurities increased from 3.4% to 5.6%, with the primary degradant being the ring-opened compound, which rose from 0.4% to 2.1%. oup.com

Base Stress: Basic conditions proved to be even more destructive. Treating an Ertapenem solution with 0.1 N NaOH for just two minutes caused the ring-opened impurity to increase from 0.6% to approximately 25.0%. unipv.it Another study observed the level of this ring-opened compound increasing from 0.4% to 7.1% under basic stress. oup.com

These findings underscore the critical need to control pH during the handling and storage of Ertapenem solutions to prevent the formation of hydrolytic impurities.

Effect of Light and Oxidation

Exposure to light and oxidative conditions also contributes to the degradation of Ertapenem. Photolytic stress studies, where solid-state Ertapenem was exposed to UV/white light at 25°C for 6 hours, resulted in a measurable increase in total impurities compared to a dark control sample. oup.com Another study investigating the effects of light on a solid-state sample exposed to 254 nm UV light for 12 hours found a degradation of 36.37%. lew.ro

Oxidative stress also leads to the formation of unique degradation products. In one study, stressing Ertapenem with hydrogen peroxide resulted in the formation of several degradation products not seen in unstressed samples, with individual degradants reaching levels as high as 4.1%. oup.com Another experiment using 3% H₂O₂ for one hour resulted in 48.00% degradation of the parent compound. lew.ro

Research Findings on Ertapenem Degradation

Detailed research involving forced degradation has quantified the impact of various stress factors on Ertapenem stability. The results clearly indicate that the API degrades significantly under thermal, photolytic, oxidative, and hydrolytic (acidic and basic) stress.

Table 1: Percentage of Ertapenem Degradation Under Various Stress Conditions

Stress ConditionDurationDegradation (%)
0.1 N HCl1 hour87.12%
0.1 N NaOH1 hour84.03%
3% H₂O₂1 hour48.00%
UV Light (254 nm)12 hours36.37%
Dry Heat (100°C)12 hours24.55%
Data sourced from a stability-indicating assay study. lew.ro

Table 2: Increase in Impurity Types from Stressed Ertapenem Samples

Stress ConditionTotal Impurities (%)Ring-Opened Compound (%)Total Dimers (%)
Unstressed 3.4%0.4%1.4%
Thermal Stress 15.4%3.6%6.8%
Acid Stress 5.6%2.1%No Change
Base Stress 11.7%7.1%No Change
Data sourced from a study on the development of an HPLC impurity profile method. oup.com

Furthermore, the concentration of Ertapenem in a solution affects its degradation pathway. In concentrated solutions (e.g., 100 mg/mL or greater), the formation of dimer impurities is the predominant form of degradation. researchgate.net Conversely, in more dilute aqueous solutions, hydrolysis resulting in ring-opened products becomes the main degradation route. researchgate.net This highlights how handling procedures, such as reconstitution concentration, can influence the specific impurity profile of the final product.

Advanced Analytical Methodologies for Detection and Quantification of Ertapenem Impurity Dipp

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for separating and quantifying impurities within active pharmaceutical ingredients (APIs). For Ertapenem (B1671056) and its impurities, liquid chromatography techniques are predominant, though gas chromatography may have potential applications under specific conditions.

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the analysis of Ertapenem and its impurities due to its versatility in handling non-volatile and thermally labile compounds. synzeal.comavivanalytical.com Method development and validation are critical to ensure that the analytical procedure is specific, accurate, precise, and robust for its intended purpose of quantifying impurities like DIPP. synzeal.com Validated HPLC methods are essential for both quality control during manufacturing and for stability studies of the drug substance. oup.com

The selection of an appropriate stationary phase (column chemistry) and mobile phase is paramount for achieving the desired separation of Ertapenem from its impurities, including Impurity DIPP.

Column Chemistries: Reversed-phase columns are the standard for Ertapenem impurity analysis. The most commonly employed are:

C18 (Octadecyl Silane): These columns are a workhorse in pharmaceutical analysis, offering excellent hydrophobic retention for a wide range of compounds. For Ertapenem, which is a polar and ionizable molecule, traditional C18 columns can sometimes provide insufficient retention when highly aqueous mobile phases are used. unodc.orgrroij.com However, modern C18 columns, such as Hypersil BDS C18 and Pronto SIL C18, have been successfully used in stability-indicating methods for Ertapenem. synzeal.comnih.gov

C8 (Octyl Silane): C8 columns provide less hydrophobic retention than C18 columns, which can be advantageous for eluting highly retained impurities more quickly. A preparative HPLC method for Ertapenem recovery utilized a Kromasil C8 stationary phase, demonstrating its utility in separating major impurities. researchgate.net

Phenyl: Phenyl columns offer alternative selectivity due to π-π interactions between the phenyl ligands of the stationary phase and aromatic rings in the analyte. This can be particularly useful for separating compounds with aromatic moieties, like Ertapenem and its impurities. An Inertsil phenyl column was effectively used in a sensitive HPLC method for profiling Ertapenem impurities, providing a different separation mechanism compared to alkyl chains. oup.comresearchgate.net

Mobile Phase Optimization: The mobile phase composition is optimized to achieve the best resolution, peak shape, and analysis time. Key factors include:

pH: The pH of the aqueous portion of the mobile phase is a critical parameter, as Ertapenem and its impurities are ionizable. A pH of around 8 has been found to provide optimal separation for numerous Ertapenem impurities. oup.com Conversely, other methods have utilized acidic mobile phases (e.g., pH 2.9 or 4.0 with orthophosphoric acid) to achieve desired separations. synzeal.comnih.gov

Organic Modifier: Acetonitrile (B52724) is the most common organic solvent used to modulate the elution strength of the mobile phase. oup.comresearchgate.net Methanol is also used, sometimes in combination with acetonitrile. oup.com

Buffer System: Phosphate (B84403) and formate (B1220265) buffers are frequently used to control the pH and provide ionic strength to the mobile phase, which helps in obtaining symmetrical peak shapes. oup.comoup.com For instance, a mobile phase consisting of ammonium (B1175870) formate buffer (pH 8.0), water, and acetonitrile has been reported for the separation of 26 impurities. oup.com

Table 1: Examples of HPLC Column Chemistries and Mobile Phases for Ertapenem Impurity Analysis

Column Chemistry Column Example Mobile Phase Composition Reference(s)
Phenyl Inertsil Phenyl Aqueous sodium phosphate buffer (pH 8) and Acetonitrile oup.comresearchgate.net

Gradient elution is a powerful technique in HPLC where the composition of the mobile phase is changed during the analytical run. This is particularly crucial for analyzing samples containing compounds with a wide range of polarities, such as an API and its various impurities. A gradient program allows for the elution of weakly retained compounds early in the run, while providing sufficient organic modifier concentration to elute strongly retained compounds, like some impurities, in a reasonable time with good peak shape.

For Ertapenem impurity profiling, gradient elution is standard practice. oup.comresearchgate.netoup.com A typical gradient starts with a high proportion of the aqueous phase to retain and separate polar impurities and the main Ertapenem peak, followed by a systematic increase in the organic modifier (e.g., acetonitrile) concentration to elute more hydrophobic impurities. This approach ensures that all relevant impurities, including potential late-eluting ones, are detected and quantified within a single chromatographic run. For example, a method developed for recovering Ertapenem from crystallization streams utilized a gradient of aqueous acetic acid and acetonitrile to achieve high yield and adequate rejection of all major impurities. researchgate.net

UV Detection: Ultraviolet (UV) detection is the most common detection modality for HPLC analysis in pharmaceutical quality control due to its robustness and cost-effectiveness. The selection of the detection wavelength is critical for sensitivity. For Ertapenem and its impurities, detection is often performed at wavelengths where the chromophores in the molecules exhibit significant absorbance, such as around 295 nm, 298 nm, or 310 nm. synzeal.comresearchgate.netjaper.in

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), provides a significant advantage over a standard fixed-wavelength UV detector. A PDA detector acquires the entire UV-visible spectrum for every point in the chromatogram. This capability is invaluable for impurity analysis for several reasons:

Peak Purity Analysis: PDA detectors can be used to assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of a peak are identical, it provides strong evidence that the peak is pure and not co-eluted with another impurity. This is a key part of method specificity validation. oup.com

Impurity Identification: The UV spectrum of an unknown impurity peak can be compared to a library of spectra of known impurities or reference standards, aiding in its identification.

Method Development: During method development, a PDA detector helps in selecting the optimal detection wavelength for all compounds of interest.

Evidence from PDA studies has been used to confirm that no degradant or impurity with a different UV spectrum co-eluted with the main Ertapenem peak in stressed samples, thereby ensuring the specificity of the analytical method. oup.com

Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile and thermally stable compounds. scirp.org In the pharmaceutical industry, GC is extensively used for applications such as residual solvent analysis and the determination of certain volatile impurities. openaccessjournals.com

For the specific analysis of Ertapenem Impurity DIPP, the application of GC is not widely documented in scientific literature. This is likely due to the inherent chemical properties of the impurity. This compound is a polar molecule with a relatively high molecular weight (430.46 g/mol ) and contains multiple functional groups (carboxylic acid, amide, phosphate ester) that make it non-volatile. pharmaffiliates.com Direct injection of such a compound into a GC system would likely result in thermal degradation in the hot injector port and poor chromatographic performance, if it elutes at all.

To analyze a polar, non-volatile compound like this compound by GC, a chemical derivatization step would almost certainly be required. jfda-online.com Derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.comsigmaaldrich.com For example, the carboxylic acid and amine functionalities could be silylated (e.g., using BSTFA) or acylated to increase their volatility. However, no specific derivatization procedures for the GC analysis of this compound have been published. While one study mentions using GC-MS to identify an open-ring degradant of Ertapenem, this was after forced acid degradation and does not represent a routine quality control method for Impurity DIPP. oup.com Therefore, HPLC and UHPLC remain the preferred and established methods for its quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling much higher pressures than conventional HPLC systems. The primary advantages of UHPLC are significantly faster analysis times, improved resolution, and higher sensitivity.

For the analysis of Ertapenem and its impurities, UHPLC methods offer a substantial improvement over traditional HPLC by reducing run times without compromising separation quality. This increased throughput is highly beneficial in a quality control environment. A method for Ertapenem impurity profiling was successfully transferred from a conventional HPLC system to a rapid resolution (UHPLC) column, resulting in a run time of just 10 minutes while maintaining selectivity and even enhancing sensitivity. oup.com

Furthermore, UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and specific quantification, particularly in complex matrices. A UHPLC-MS/MS method has been developed and validated for the determination of Ertapenem in plasma and ascitic fluid, demonstrating the power of this technique for bioanalytical applications. tandfonline.com This approach uses a C18 reversed-phase column with sub-2 µm particles and a fast gradient, showcasing the speed and efficiency of modern UHPLC systems.

Table 2: Example of UHPLC Parameters for Ertapenem Analysis

Parameter Description
System UHPLC coupled with Tandem Mass Spectrometry (MS/MS)
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase Non-linear gradient of water/acetonitrile containing 0.1% formic acid
Flow Rate 0.4 mL/min
Detection Tandem mass spectrometry with positive electrospray ionization (ESI+)
Reference tandfonline.com

Micellar Electrokinetic Chromatography (MEKC) for Impurity Profiling

Micellar Electrokinetic Chromatography (MEKC) is a high-efficiency separation technique that has been successfully applied to the impurity profiling of ertapenem and is suitable for resolving this compound from the active pharmaceutical ingredient (API) and other related substances. researchgate.netnih.govmolnar-institute.com This method combines the principles of electrophoresis and chromatography, utilizing a pseudostationary phase of micelles to separate neutral and charged analytes.

In the analysis of ertapenem impurities, MEKC methods have been developed using various sample stacking strategies to enhance detection sensitivity. researchgate.netnih.gov These strategies include normal stacking mode (NSM) and stacking with reverse migrating micelles (SRMM). researchgate.netnih.gov A typical MEKC method for ertapenem impurity profiling employs a background electrolyte such as a buffer of 60 mM sodium dihydrogen phosphate and 20 mM boric acid at a pH of 6.0. researchgate.netnih.gov Sodium dodecyl sulfate (B86663) (SDS) is commonly used as the surfactant to form the micellar pseudostationary phase. researchgate.netnih.gov

Separations are performed in fused-silica capillaries, which can be uncoated or neutral-coated, with detection often carried out by UV absorption at approximately 214 nm. researchgate.netnih.gov The application of voltages, such as +18 kV for normal polarity and -12 kV for reverse polarity, facilitates the separation, which can be achieved in under 11 minutes. researchgate.netnih.gov These methods have proven to be reproducible, with relative standard deviations (RSD) for migration times being well within acceptable limits. researchgate.netnih.gov The sensitivity of MEKC is notable, with limits of detection (LOD) for ertapenem impurities reaching as low as 0.3 µg/mL using stacking techniques. researchgate.netnih.gov

Mass Spectrometric Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of pharmaceutical impurities like this compound. americanpharmaceuticalreview.com Its high sensitivity and specificity allow for the analysis of trace-level components within a complex drug matrix. synthinkchemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structure Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of tandem MS. synthinkchemicals.com This approach is fundamental for elucidating the structure of unknown or specified impurities such as this compound. synthinkchemicals.comresearchgate.net

The process begins with the separation of the impurity from the API and other related substances using a suitable reverse-phase HPLC method. researchgate.net The eluent is then introduced into the mass spectrometer. The initial MS scan determines the mass-to-charge ratio (m/z) of the parent ion of the impurity. For this compound, which has a molecular formula of C18H27N2O6PS and a molecular weight of approximately 430.46 g/mol , the protonated molecule [M+H]+ would be observed at m/z 431. pharmaffiliates.com

In the next stage (MS/MS), this parent ion is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. By analyzing these fragments, chemists can piece together the molecular structure, confirming the identity of this compound. This technique is crucial for distinguishing between isomers and providing unequivocal structural confirmation. americanpharmaceuticalreview.comsynthinkchemicals.com

Application of High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are critical for determining the elemental composition of an impurity. americanpharmaceuticalreview.com Instead of providing a nominal mass, HRMS can measure the mass of an ion to within a few parts per million (ppm), allowing for the calculation of a unique elemental formula.

For this compound (C18H27N2O6PS), HRMS would be used to confirm this exact elemental composition by measuring the mass of the molecular ion with high precision. americanpharmaceuticalreview.com This capability helps to differentiate the impurity from other compounds that may have the same nominal mass but a different elemental formula. The combination of accurate mass data for both the molecular ion and its fragment ions, obtained through LC-HRMS/MS, provides a very high degree of confidence in the proposed structure of the impurity. americanpharmaceuticalreview.com

Spectroscopic Techniques for Structural Confirmation

While mass spectrometry provides vital information on molecular weight and fragmentation, other spectroscopic techniques are often required for complete and unambiguous structural confirmation, particularly for complex molecules. The final structural assignment of an impurity is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy on an isolated sample. americanpharmaceuticalreview.com

For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would provide detailed information about the carbon-hydrogen framework of the molecule. It would confirm the presence and connectivity of the diisopropoxyphosphoryl group, the mercaptopyrrolidine ring, and the substituted benzoic acid moiety.

Infrared (IR) spectroscopy could also be employed to identify key functional groups present in the molecule, such as the amide (C=O and N-H stretching), carboxylic acid (O-H and C=O stretching), and phosphate (P=O stretching) groups, further corroborating the structure elucidated by MS.

Impurity Profiling and Quantitative Analysis Methodologies

Impurity profiling is a critical component of quality control in pharmaceutical manufacturing, involving the identification and quantification of all impurities present in a drug substance. For ertapenem, robust analytical methods are required to resolve and quantify impurities like DIPP. researchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used for the impurity profiling of ertapenem. researchgate.net Methods have been developed that can resolve a large number of potential impurities and degradation products from the main component. researchgate.net A typical method might use a C18 or phenyl column with a gradient elution system, often involving a phosphate or ammonium formate buffer and an organic modifier like acetonitrile. researchgate.net Detection is commonly performed using UV spectrophotometry, with photodiode array (PDA) detectors used to check for peak purity and co-elution. researchgate.net

Method Validation Parameters (Specificity, Linearity, LOD, LOQ, Precision, Accuracy, Robustness)

Any analytical method used for the quantitative determination of this compound must be thoroughly validated according to regulatory guidelines to ensure it is reliable, reproducible, and fit for its intended purpose. nih.gov Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. This is often demonstrated through forced degradation studies and analysis of blank samples. researchgate.net

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) for a series of measurements and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. researchgate.netnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the impurity (spiked samples). nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The following tables summarize typical validation data reported for analytical methods used in the analysis of ertapenem and its impurities.

Table 1: Linearity and Sensitivity Data for Ertapenem Analytical Methods This table is interactive. You can sort and filter the data.

Analytical Method Analyte Linearity Range (mg/L) Correlation Coefficient (r²) LOD (µg/mL) LOQ
LC-MS/MS Ertapenem 0.1 - 125 0.9988 - 0.1 mg/L
LC-MS/MS Ertapenem 1 - 100 0.9996 - -

Data sourced from references researchgate.netnih.govnih.govresearchgate.net.

Table 2: Precision and Accuracy Data for Ertapenem LC-MS/MS Method This table is interactive. You can sort and filter the data.

Parameter Concentration Level Value
Intra-day Precision (CV%) LLOQ, Low, Med, High 2.7% - 11.8%
Inter-day Precision (CV%) LLOQ, Low, Med, High 0% - 8.4%

Data sourced from reference nih.gov.

Table 3: Compound Names Mentioned in the Article

Compound Name
Ertapenem
This compound
Sodium dodecyl sulfate
Acetonitrile
Sodium dihydrogen phosphate
Boric acid

Relative Response Factor Determination

The determination of the RRF for this compound is a one-time validation activity that requires a pure sample of the impurity, which can be obtained through synthesis or isolation. nih.govveeprho.com The most widely used method for determining the RRF is the slope method, which involves generating calibration curves for both the Ertapenem API and this compound using a validated High-Performance Liquid Chromatography (HPLC) method. oup.compharmaknowledgeforum.com

The experimental procedure involves the following steps:

Preparation of Solutions : A series of solutions containing the Ertapenem API and this compound are prepared at multiple, known concentration levels. pharmaguideline.com Typically, at least five to seven concentration levels are used, ranging from the limit of quantification (LOQ) to approximately 150% of the impurity's specification limit. pharmaknowledgeforum.comrasayanjournal.co.in

Chromatographic Analysis : Each solution is injected into an HPLC system equipped with a suitable detector, commonly a UV detector. The analytical method must be specific and capable of separating the API, Impurity DIPP, and other related substances. For Ertapenem and its impurities, methods often utilize Inertsil phenyl or C18 columns with gradient elution. oup.comresearchgate.netajptr.com The analysis for both the API and the impurity must be performed under the exact same, validated chromatographic conditions, as the RRF is method-dependent. google.com

Data Collection and Linearity Plot : The peak area response for both Ertapenem and this compound is recorded for each concentration level. A calibration curve is then constructed by plotting the peak area versus concentration for each compound. rasayanjournal.co.in The linearity of the response is confirmed by ensuring the correlation coefficient (R²) of the regression line is typically ≥ 0.995. rasayanjournal.co.in

RRF Calculation : The slope of the linear regression line is determined for both the Ertapenem API and this compound. The RRF is then calculated as the ratio of the impurity's slope to the API's slope. sepscience.com

Formula: RRF = Slope(this compound) / Slope(Ertapenem API)

The following tables illustrate the process with hypothetical, yet scientifically plausible, data for the determination of the RRF for this compound.

Table 1: Hypothetical Calibration Data for RRF Determination

Concentration (µg/mL)Ertapenem API Peak AreaThis compound Peak Area
0.52495020150
1.05010040200
2.5125200100750
5.0250500201100
7.5375600301800

Table 2: Calculated Slopes and Resulting RRF

ParameterValue
Slope of Ertapenem API50087
Slope of this compound40234
Relative Response Factor (RRF) 0.80

Once the RRF is established and verified, it can be incorporated into the calculation formula for routine quality control testing, allowing for the accurate quantification of this compound using the Ertapenem API reference standard. who.int It is important to note that if the RRF value falls outside the range of 0.8 to 1.2, its application is generally considered mandatory to avoid significant over- or under-estimation of the impurity level. rasayanjournal.co.inamazonaws.com

Strategies for Control and Mitigation of Ertapenem Impurity Dipp

Process Optimization in Ertapenem (B1671056) Synthesis to Minimize DIPP Formation

Careful design and optimization of the manufacturing process are fundamental to minimizing the formation of Ertapenem Impurity DIPP. This involves a multi-faceted approach that addresses raw material quality, reaction conditions, and purification techniques.

Raw Material Quality Control

The quality of starting materials significantly impacts the purity of the final Ertapenem product. It is crucial to use high-purity raw materials with a well-defined impurity profile to reduce the risk of introducing precursors that could lead to the formation of DIPP and other impurities. Establishing stringent specifications for all raw materials, solvents, and reagents is a critical first step in the manufacturing process. geneesmiddeleninformatiebank.nl

Reaction Condition Management (Temperature, pH, Reaction Time)

The precise management of reaction conditions is essential for controlling impurity formation during Ertapenem synthesis. Key parameters that require careful optimization and control include:

Temperature: Maintaining optimal temperature throughout the reaction is critical. Deviations can lead to side reactions and degradation, increasing the likelihood of impurity formation.

pH: The pH of the reaction mixture must be tightly controlled. nih.gov For instance, in the synthesis of Ertapenem prodrugs, a neutral pH was crucial to prevent decomposition. nih.gov In other processes, adjusting the pH to specific ranges, such as 6.0-7.0 or 4.0-6.0, is a key step in controlling the impurity profile. google.comgoogle.com

Reaction Time: Optimizing the duration of the reaction helps to ensure the desired conversion to Ertapenem while minimizing the formation of time-dependent impurities.

Studies on the radiosynthesis of a 99mTc-labeled Ertapenem derivative also highlight the importance of optimizing reaction parameters like ligand concentration, pH, and incubation time to achieve high radiochemical yield and minimize impurities. nih.gov

Purification Techniques and Strategies

Following the synthesis, robust purification techniques are employed to remove this compound and other related substances. Common strategies include:

Crystallization: This is a fundamental technique for purifying the final product and removing impurities. google.com The process often involves dissolving the crude product and then inducing crystallization under controlled temperature conditions, sometimes as low as -20 to 0 °C. google.com

Chromatography: Column chromatography is a powerful tool for separating Ertapenem from its impurities. google.com Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) are used not only for analysis but also for purification. nih.gov Preparative HPLC can be used to recover Ertapenem from mother liquors. unipv.it

Resin Treatment: Filtration through resin columns can effectively remove certain types of impurities. unipv.it For example, this method has been used to remove lipophilic impurities from Ertapenem intermediates. unipv.it

Activated Carbon Treatment: The use of activated carbon can help to remove impurities from the reaction mass before crystallization. google.com

The choice and sequence of these purification steps are optimized to achieve the desired purity of the final Ertapenem product while maximizing yield. unipv.it

Stability-Indicating Methods for Monitoring DIPP Levels

To ensure the quality of Ertapenem throughout its shelf life, stability-indicating analytical methods are crucial for monitoring the levels of Impurity DIPP and other degradation products. researchgate.net These methods must be able to separate the active pharmaceutical ingredient (API) from any potential impurities and degradants. oup.com

High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. oup.comresearchgate.netveeprho.com Several stability-indicating HPLC methods have been developed and validated for Ertapenem. researchgate.netoup.comekb.egresearchgate.net

Key Features of Stability-Indicating HPLC Methods for Ertapenem:

ParameterDescriptionSource
Principle These methods are designed to resolve the Ertapenem peak from peaks of impurities and degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.netoup.com
Columns Various columns are used, including Inertsil phenyl, X-Terra RP 18, and Hypersil BDS C18 columns. oup.comresearchgate.netresearchgate.net
Mobile Phase The mobile phase typically consists of a buffer (e.g., sodium phosphate (B84403), ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for achieving optimal separation. oup.comresearchgate.netajptr.com
Detection UV detection is commonly employed, with wavelengths set to where Ertapenem and its impurities show significant absorbance. researchgate.netjaper.innih.gov
Validation The methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). oup.comekb.eg

Forced degradation studies are an integral part of developing and validating these methods. researchgate.net In these studies, Ertapenem is subjected to harsh conditions to intentionally generate degradation products. researchgate.netekb.eg This helps to demonstrate the method's ability to separate the drug from its degradants, thus proving its stability-indicating power. researchgate.netejbps.com For example, one study showed that Ertapenem is susceptible to degradation under acidic, basic, and oxidative conditions. ekb.eg

Other analytical techniques, such as micellar electrokinetic chromatography (MEKC), have also been developed and validated for the determination of Ertapenem and its impurities. nih.gov

Role of Reference Standards in Quality Control

Reference standards for Ertapenem and its impurities, including this compound, are indispensable tools for quality control. synzeal.comclearsynth.com These standards are highly characterized chemical substances used as a benchmark for confirming the identity and purity of the drug substance and product. synzeal.comsynzeal.com

The primary applications of this compound reference standards in quality control include:

Identification and Quantification: Reference standards are used to identify and quantify the amount of Impurity DIPP in batches of Ertapenem. This is typically done by comparing the chromatographic peak of the impurity in a sample to the peak of the certified reference standard.

Analytical Method Development and Validation: Reference standards are essential for developing and validating the analytical methods used to test for impurities. synzeal.comclearsynth.com They are used to determine method specificity, linearity, accuracy, and precision. synzeal.com

Quality Control (QC) Testing: During routine QC testing of both the drug substance and the final drug product, reference standards are used to ensure that the levels of Impurity DIPP are below the acceptable limits set by regulatory authorities. synzeal.com

Stability Studies: In stability studies, reference standards help to accurately monitor any increase in the level of Impurity DIPP over time, which is critical for determining the shelf life of the product. synzeal.com

Suppliers of pharmaceutical reference standards provide detailed certificates of analysis (COA) and characterization data that comply with regulatory guidelines, ensuring their suitability for these critical applications. synzeal.comclearsynth.comsynzeal.com

Pharmacopeial and Regulatory Considerations for Ertapenem Impurity Dipp

Global Regulatory Frameworks for Pharmaceutical Impurities

The global landscape for the control of pharmaceutical impurities is largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines that establish the framework for the identification, control, and qualification of impurities are ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products. biotech-spain.compremier-research.com These guidelines provide a systematic approach for manufacturers and regulators to ensure that impurities are maintained at safe levels.

Organic impurities, such as Ertapenem (B1671056) Impurity DIPP, are classified based on their origin, which can include starting materials, by-products, intermediates, and degradation products. biotech-spain.com The ICH guidelines establish thresholds for reporting, identification, and qualification of these impurities. biotech-spain.com

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

For potentially genotoxic impurities, the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for their evaluation and control, often requiring much lower limits based on a Threshold of Toxicological Concern (TTC). premier-research.com

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted these ICH guidelines. gabionline.netkobia.kr Therefore, any submission for the approval of an Ertapenem product must adhere to these internationally recognized standards for impurity control.

Compliance with Pharmacopeial Standards (e.g., USP, EP)

A significant aspect of the regulatory landscape for Ertapenem is that the active substance, Ertapenem Sodium, is not described in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). geneesmiddeleninformatiebank.nlvvkt.ltgeneesmiddeleninformatiebank.nl This means there are no official monographs that stipulate the tests, procedures, and acceptance criteria for Ertapenem and its impurities, including Ertapenem Impurity DIPP.

In the absence of a pharmacopeial monograph, the control of impurities relies on the specifications agreed upon between the pharmaceutical manufacturer and the regulatory authorities during the marketing authorization application process. These specifications are based on a thorough understanding of the manufacturing process, the degradation pathways of the drug substance, and comprehensive analytical testing. geneesmiddeleninformatiebank.nlvvkt.lt

For generic drug products, the impurity profile is typically compared to that of the reference listed drug (RLD), Invanz®. vvkt.lteuropa.eu The levels of impurities in the generic product should be similar to or lower than those in the innovator product. fda.gov While commercial suppliers may offer reference standards for this compound that are traceable to pharmacopeial standards, this traceability is for analytical purposes and does not imply an official pharmacopeial limit for this specific impurity. geneesmiddeleninformatiebank.nl

Impurity Limits and Specifications in Drug Substance and Drug Product

The specific acceptance criteria for this compound in both the drug substance and the final drug product are not publicly disclosed in official publications. These limits are considered confidential information and are established during the review of a specific Drug Master File (DMF) or Abbreviated New Drug Application (ANDA). nih.gov

The setting of these limits is guided by the ICH Q3A and Q3B thresholds. The maximum daily dose of the drug is a key factor in determining these thresholds. For Ertapenem, which has a maximum daily dose of 1 gram, the following general ICH thresholds for degradation products in the drug product would apply:

Threshold TypeMaximum Daily Dose >1 g to 2 g
Reporting Threshold0.1%
Identification Threshold0.2% or 2 mg TDI (Total Daily Intake), whichever is lower
Qualification Threshold0.2% or 2 mg TDI, whichever is lower

Table 1: General ICH Q3B(R2) Thresholds for Degradation Products europa.eu

It is important to note that these are general thresholds, and lower limits may be required for specific impurities if they are found to be unusually potent or toxic. europa.eu The final agreed-upon specification for this compound would be part of the manufacturer's approved control strategy. This strategy is supported by extensive stability studies and analysis of batches produced by the commercial manufacturing process. fda.gov

Data Requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

For a generic manufacturer to gain approval for an Ertapenem product, a comprehensive data package on impurities must be submitted within the ANDA and the referenced DMF for the drug substance. This data is crucial for demonstrating that the generic product is of high quality and is comparable to the innovator product.

The data requirements for this compound typically include:

Characterization: Detailed structural elucidation of the impurity, often using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Analytical Procedures: Validated, stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC), that can accurately and precisely detect and quantify this compound. oup.comnih.gov The method must be able to separate the impurity from the active ingredient and other related substances. oup.com

Batch Analysis Data: Data from multiple batches of the drug substance and drug product to demonstrate the consistency of the impurity profile and compliance with the proposed specifications. geneesmiddeleninformatiebank.nl

Justification of Specifications: A rationale for the proposed acceptance criteria for this compound, which is often based on the levels observed in the RLD (Invanz®) and the ICH qualification thresholds. fda.gov

Stability Data: Results from stability studies under various conditions (e.g., long-term, accelerated) to demonstrate that the impurity is controlled throughout the shelf-life of the product. fda.gov

The following table summarizes the key data requirements for regulatory submissions:

Data RequirementDescription
Structural Characterization Spectroscopic data (e.g., MS, NMR) to confirm the chemical structure of this compound.
Validated Analytical Method A detailed description of the analytical method used for quantification, including validation data for specificity, linearity, accuracy, precision, and limits of detection and quantitation.
Batch Data Analysis of multiple commercial-scale batches to show consistent control of the impurity.
Specification Justification A scientific argument for the proposed impurity limit, referencing ICH guidelines and data from the innovator product.
Stability Reports Comprehensive reports from stability studies showing the impurity levels over time under different storage conditions.

Table 2: Data Requirements for this compound in ANDA/DMF Submissions

Future Research Directions in Ertapenem Impurity Dipp Studies

Development of Novel High-Throughput Analytical Techniques

The quality control of Ertapenem (B1671056) relies on robust analytical methods to detect and quantify impurities. While standard techniques like High-Performance Liquid Chromatography (HPLC) are foundational, future research is focused on developing novel high-throughput methods that offer greater speed, sensitivity, and efficiency. researchgate.netresearchgate.net The goal is to move beyond time-consuming individual analyses to rapid screening methodologies.

Emerging techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and rapid resolution liquid chromatography offer significantly faster analysis times compared to conventional HPLC, enabling more frequent and earlier testing during the manufacturing process. researchgate.net Another promising avenue is the advancement of hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netwisdomlib.org Developing sensitive LC-MS/MS methods would allow for the simultaneous identification and quantification of not only Ertapenem Impurity DIPP but also a wider profile of potential degradation products, even at trace levels. researchgate.net

Furthermore, research into Capillary Electrophoresis (CE) presents a "green" alternative that reduces solvent and sample consumption, aligning with sustainability goals. researchgate.net The development of validated, high-throughput CE methods could provide a complementary and environmentally friendly tool for routine quality control. researchgate.net

Table 1: Comparison of Analytical Techniques for Impurity Profiling

Technique Principle Potential Advantage for High-Throughput Screening
Rapid Resolution LC (RRL) Utilizes smaller particle size columns and higher pressures for faster separation. Significantly reduced run times compared to conventional HPLC, allowing for more samples to be processed. researchgate.net
LC-MS/MS Combines the separation power of LC with the mass-based detection and structural elucidation capabilities of tandem MS. High specificity and sensitivity for identifying and quantifying known and unknown impurities simultaneously. researchgate.netwisdomlib.org

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | Low solvent and sample consumption, rapid analysis, and potential for automation. researchgate.net |

Mechanistic Studies of DIPP Formation under Varied Conditions

A fundamental understanding of how this compound is formed is crucial for its effective control. Ertapenem itself is known to degrade, with dimerization being a key pathway in concentrated solutions, while hydrolysis dominates in dilute solutions. tandfonline.comresearchgate.net The rate of degradation is influenced by factors such as pH, temperature, and buffer composition. researchgate.netnih.gov

Future research must apply this understanding to the specific formation of Impurity DIPP. This involves conducting detailed mechanistic studies to elucidate the reaction pathways, intermediates, and kinetics. These studies should investigate a range of conditions that mimic the manufacturing process and storage, including:

Raw Material Purity: Investigating how impurities in starting materials and reagents contribute to DIPP formation.

Solvent Effects: Examining the role of different solvents used during synthesis and purification.

Temperature and pH Stress: Mapping the rate of DIPP formation across a spectrum of temperatures and pH values to identify critical control points. researchgate.netekb.eg

Oxidative and Photolytic Conditions: Determining the impurity's stability and formation pathways when exposed to oxidative stress and light. ekb.eg

By identifying the root causes and triggers for DIPP formation, process parameters can be optimized to minimize its generation.

Table 2: Investigational Factors for Mechanistic Studies of DIPP Formation

Factor Research Question Rationale
Precursor Reactants What are the specific reactants and intermediates leading to DIPP? To identify and control the source molecules of the impurity.
Process Temperature How does temperature variation affect the rate of formation? To establish safe operating temperature ranges during synthesis and storage. nih.gov
Solution pH What is the optimal pH range to ensure stability and prevent formation? To control degradation pathways sensitive to acidic or basic conditions. researchgate.net

| Catalysts | Do any process catalysts inadvertently promote the formation of DIPP? | To screen for and eliminate unintended catalytic cycles that produce impurities. |

In Silico Modeling for Impurity Prediction

Future research should focus on developing and validating in silico models specifically for the Ertapenem manufacturing process. Key areas include:

Reaction Prediction Models: Utilizing AI-assisted tools that take reactants, reagents, and solvents as inputs to predict a comprehensive map of possible by-products, including Impurity DIPP. openreview.netresearchgate.net This allows chemists to proactively design cleaner synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Models: Building models to predict the potential toxicity or mutagenicity of impurities based on their chemical structure. immunocure.us This is critical for risk assessment as mandated by guidelines like ICH M7.

Crystallization Modeling: Employing computational approaches to predict how an impurity like DIPP might be incorporated into or rejected from the crystal lattice of the final drug substance during crystallization, guiding the selection of optimal solvents and conditions for purification. xtalpi.com

By integrating these predictive models into the development lifecycle, researchers can better anticipate and control the formation of this compound, leading to a more robust and efficient manufacturing process. nih.gov

Table 4: Types of In Silico Models for Impurity Prediction and Management

Model Type Function Application to this compound
AI-Assisted Reaction Predictor Predicts potential side-products and by-products of a chemical reaction. openreview.netresearchgate.net Forecasts the likelihood of DIPP formation under different synthetic conditions, aiding in route selection.
QSAR for Toxicity Correlates chemical structure with toxicological endpoints. immunocure.us Assesses the potential risk of Impurity DIPP to guide control strategies.

| Impurity Uptake Model | Simulates the incorporation of impurities during crystallization. xtalpi.com | Optimizes the final purification steps to maximize the rejection of DIPP from the active pharmaceutical ingredient. |

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying Ertapenem Impurity DIPP in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for impurity profiling. For DIPP, reverse-phase chromatography with UV detection at 254 nm is commonly used, validated against USP guidelines for specificity and sensitivity. Comparative studies with reference standards (e.g., commercial Ertapenem products like Invanz®) are critical for confirming retention times and spectral matches .

Q. How do regulatory frameworks like USP influence impurity profiling for Ertapenem?

  • Methodological Answer : USP Chapter <232> and <233> outline permissible limits for elemental impurities and residual solvents. For DIPP, researchers must adhere to ICH Q3B guidelines, which specify identification thresholds (≥0.10% w/w) and require structural elucidation via NMR or LC-MS/MS. Documentation should include batch-to-batch variability analysis and forced degradation studies to assess impurity stability under stress conditions .

Q. What role does synthetic pathway optimization play in minimizing DIPP formation during Ertapenem production?

  • Methodological Answer : Impurity formation is often linked to reaction intermediates or incomplete purification. For example, DIPP may arise during β-lactam ring closure. Process optimization (e.g., adjusting pH, temperature, or catalyst concentration) and in-process controls (e.g., real-time monitoring via PAT tools) can mitigate this. Retrospective analysis of synthesis batches using DOE (Design of Experiments) is recommended to identify critical parameters .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling predict the clinical impact of DIPP in Ertapenem formulations?

  • Methodological Answer : Population PK models, incorporating covariates like renal clearance and administration route (IV vs. subcutaneous), can simulate DIPP exposure. For instance, Monte Carlo simulations of free drug concentrations (fT > MIC) should assess whether DIPP alters antimicrobial efficacy. Studies must compare impurity-laden batches against controls in in vitro infection models (e.g., time-kill assays) to validate PK/PD thresholds .

Q. What experimental strategies resolve contradictions in impurity toxicity data for DIPP?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line sensitivity in cytotoxicity tests). A tiered approach is advised:

  • Tier 1 : Repeat studies under standardized conditions (e.g., ISO 10993-5 for biocompatibility).
  • Tier 2 : Cross-validate using orthogonal methods (e.g., Ames test for genotoxicity vs. computational QSAR models).
  • Tier 3 : Conduct meta-analyses of published data to identify confounding factors (e.g., solvent residues co-eluting with DIPP) .

Q. How can cross-disciplinary approaches (e.g., cheminformatics) enhance understanding of DIPP formation mechanisms?

  • Methodological Answer : Cheminformatics tools (e.g., Schrödinger’s Maestro) can model reaction pathways to predict DIPP generation. Pair this with experimental data from kinetic studies (e.g., Arrhenius plots of degradation rates) to validate computational predictions. Machine learning algorithms trained on historical impurity datasets may further refine risk assessment models .

Q. What statistical methods are optimal for analyzing DIPP variability in multi-batch studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies batch outliers and correlates DIPP levels with process variables. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable. Open-source tools like R’s SixSigma package enable robust control charting to monitor impurity trends .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Impurity IdentificationLC-MS/MS, NMR, FTIR
PK/PD Target AttainmentMonte Carlo Simulations, In Vitro Infection Models
Toxicity Discrepancy ResolutionTiered Validation, Meta-Analysis
Process OptimizationDOE, PAT Tools, Cheminformatics

Ethical and Data Integrity Guidelines

  • Data Transparency : Raw chromatograms and spectral data must be archived in FAIR-compliant repositories (e.g., Zenodo) with metadata tagging for interoperability .
  • Fraud Mitigation : Incorporate attention-check questions in surveys and use plagiarism detection software (e.g., iThenticate) for manuscript submissions .

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